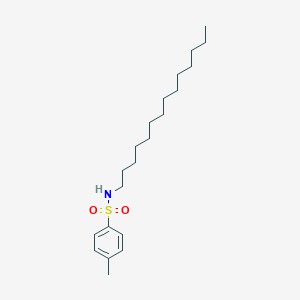

N-Tetradecyl-p-toluenesulphonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Tetradecyl-p-toluenesulphonamide is a useful research compound. Its molecular formula is C21H37NO2S and its molecular weight is 367.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

TDTA has been investigated for its potential use in drug delivery systems, particularly as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. The long hydrophobic alkyl chain of tetradecyl enhances the interaction with lipid membranes, facilitating the incorporation of therapeutic agents into liposomal formulations.

- Case Study : A study demonstrated that TDTA could effectively encapsulate hydrophobic drugs within liposomes, improving their stability and release profiles. This application is particularly relevant for treating diseases requiring targeted drug delivery, such as cancer.

Surfactant Properties

TDTA exhibits surfactant properties that can be utilized in various industrial applications. Its ability to reduce surface tension makes it suitable for use in emulsions and foams.

- Industrial Application : In the cosmetics industry, TDTA can be employed as an emulsifier in creams and lotions, enhancing texture and stability. Its non-toxic nature makes it an attractive option for formulations intended for sensitive skin.

Biological Studies

Recent research has highlighted the role of TDTA in biological studies, particularly in cell membrane interactions. Its amphiphilic nature allows it to interact with lipid bilayers, making it a useful tool for studying membrane dynamics.

- Research Insights : In cellular assays, TDTA was shown to influence cell membrane fluidity and permeability. This property can be leveraged to investigate cellular responses to various stimuli or drug treatments.

Environmental Applications

The environmental impact of surfactants is a growing concern, and TDTA's biodegradability positions it as a potential candidate for eco-friendly formulations. Its use in cleaning products may reduce the ecological footprint compared to traditional surfactants.

- Sustainability Study : Research indicates that TDTA degrades more readily than many synthetic surfactants, suggesting its application in green chemistry initiatives aimed at reducing environmental pollution.

Analytical Chemistry

In analytical chemistry, TDTA has been used as a reagent for synthesizing various compounds due to its ability to form stable complexes with metal ions. This property is beneficial for developing sensitive detection methods for trace metals.

- Analytical Application : A study reported that TDTA could be used in conjunction with spectroscopic techniques to enhance the detection limits of metal ions in environmental samples.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Effective encapsulation within liposomal formulations |

| Surfactant Properties | Reduces surface tension; used in emulsions | Suitable for cosmetic formulations |

| Biological Studies | Interacts with cell membranes; influences fluidity | Affects cellular responses and permeability |

| Environmental Applications | Biodegradable; eco-friendly alternative | Degrades more readily than synthetic surfactants |

| Analytical Chemistry | Forms complexes with metal ions; enhances detection | Improves sensitivity in trace metal analysis |

Analyse Chemischer Reaktionen

Acid Hydrolysis

Cationic surfactants (e.g., CTAB) accelerate the hydrolysis of sulfonamides by concentrating reactants at micelle surfaces. For example:

-

N-Methyl-N-nitroso-p-toluenesulphonamide undergoes acid hydrolysis 40% faster in CTAB micelles compared to bulk solution due to electrostatic interactions in the Stern layer ( ).

-

Inference for N-Tetradecyl derivative: Its long hydrophobic chain may enhance micellar incorporation, potentially slowing hydrolysis due to steric hindrance or altered solubilization zones.

Oxidation and Thermal Stability

Sulfonamides with bulky alkyl groups (e.g., tetradecyl) typically exhibit:

-

Higher thermal stability (melting points >80°C).

-

Resistance to oxidation under ambient conditions.

Comparative Reaction Data

The table below contrasts N-tetradecyl-p-toluenesulphonamide with shorter-chain analogs:

Mechanistic Insights

-

Synthesis Mechanism: The reaction follows a nucleophilic substitution pathway where tetradecylamine attacks the electrophilic sulfur center in p-toluenesulfonic acid, facilitated by the boronic acid catalyst ( ).

-

Surfactant Effects: In micellar systems, the tetradecyl chain likely anchors the molecule in hydrophobic micelle cores, reducing accessibility to aqueous-phase reactants ( ).

Eigenschaften

CAS-Nummer |

1243-66-9 |

|---|---|

Molekularformel |

C21H37NO2S |

Molekulargewicht |

367.6 g/mol |

IUPAC-Name |

4-methyl-N-tetradecylbenzenesulfonamide |

InChI |

InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |

InChI-Schlüssel |

IRHWJIHROCGHDY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Kanonische SMILES |

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Key on ui other cas no. |

1243-66-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.